molecular formula C16H13ClFNO4 B5540758 methyl 5-chloro-4-[(4-fluorobenzoyl)amino]-2-methoxybenzoate

methyl 5-chloro-4-[(4-fluorobenzoyl)amino]-2-methoxybenzoate

Cat. No. B5540758
M. Wt: 337.73 g/mol
InChI Key: JXULBXDVMDBKIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including O-methylation, Schiff reactions, and other specific chemical transformations. For example, the synthesis of a related compound involved O-methylation with [11C]iodomethane and a subsequent Schiff reaction, demonstrating the complexity and precision required in synthesizing such compounds (F. Vos & G. Slegers, 1994).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography. For instance, structural analyses have been performed to understand the molecular configuration and interactions within similar compounds, providing insights into their chemical behavior (D. Yang et al., 1997).

Chemical Reactions and Properties

The chemical reactivity and interactions of such compounds with other substances are of significant interest. For example, studies have explored the reactivity of related compounds in the context of their potential as receptor agonists or antagonists, shedding light on their chemical properties and potential applications (D. Yang et al., 1997).

Scientific Research Applications

Synthesis and Radioligand Potential

A study presented a synthesis procedure for a compound potentially useful as a radioligand for GABA receptors in the brain, highlighting the intricate steps involved in producing chemically and radiochemically pure preparations (Vos & Slegers, 1994).

Antimicrobial Activities

Research on 1,2,4-triazole derivatives, synthesized from various ester ethoxycarbonylhydrazones, demonstrated good or moderate antimicrobial activities against several microorganisms, showcasing the potential of such compounds in combating infections (Bektaş et al., 2010).

Fluorescent Sensor for Metal Ions

A fluorogenic chemosensor based on o-aminophenol exhibited high selectivity and sensitivity toward Al3+ ions, indicating its utility in detecting aluminum in biological samples such as human cervical HeLa cancer cell lines (Ye et al., 2014).

Antitumor and Antimicrobial Derivatives

New compounds derived from marine endophytic fungi showed moderate antitumor and antimicrobial activity, underlining the potential of natural sources in drug discovery (Xia et al., 2011).

Enzymatic Activity Studies

Investigations into O-demethylase activity in enzymes from Sporomusa ovata highlighted a broad substrate specificity, including the ability to cleave O-methyl ether linkages under anaerobic conditions, which could have implications for understanding and manipulating microbial metabolism (Stupperich et al., 1996).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that the compound could interact with biological systems through its various functional groups, but without specific studies or data, it’s difficult to predict exactly how it would behave .

properties

IUPAC Name

methyl 5-chloro-4-[(4-fluorobenzoyl)amino]-2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO4/c1-22-14-8-13(12(17)7-11(14)16(21)23-2)19-15(20)9-3-5-10(18)6-4-9/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXULBXDVMDBKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-4-[(4-fluorobenzoyl)amino]-2-methoxybenzoate

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